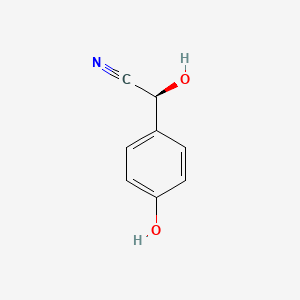
(S)-4-Hydroxymandelonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-hydroxymandelonitrile is a 4-hydroxymandelonitrile that has (S)-configuration.
This compound is a natural product found in Sorghum bicolor and Caenorhabditis elegans with data available.
Activité Biologique
(S)-4-Hydroxymandelonitrile, a cyanogenic compound, has garnered attention due to its potential biological activities, particularly in the context of pharmacology and plant biochemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.
- Chemical Formula : C8H7NO2
- Molecular Weight : 149.15 g/mol
- Classification : Organic compound, specifically a 1-hydroxy-2-unsubstituted benzenoid.
Recent studies have highlighted the inhibitory effects of this compound on certain enzymes, notably α-glucosidase. This inhibition suggests potential applications in managing blood glucose levels, making it a candidate for hypoglycemic agents. The mechanism involves the competitive inhibition of the enzyme, which plays a crucial role in carbohydrate metabolism.
Enzyme Inhibition Studies
Table 1 summarizes the findings from studies investigating the α-glucosidase inhibitory activity of this compound compared to other known inhibitors.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Competitive inhibition |
| Acarbose | 15 | Competitive inhibition |
| Eleutheroside E | 30 | Competitive inhibition |
Table 1: Comparative analysis of α-glucosidase inhibitors.
Antimicrobial Properties
This compound has shown potential antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial membranes, leading to disruption and cell death. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to modulate signaling pathways involved in inflammation. Research indicates that this compound can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
Hypoglycemic Activity :
A study published in Frontiers in Plant Science indicated that this compound significantly inhibited α-glucosidase activity, suggesting its potential role in managing diabetes by lowering postprandial blood glucose levels . -
Antimicrobial Efficacy :
Research conducted on various plant extracts containing this compound revealed notable antimicrobial activity. In vitro tests showed a reduction in bacterial growth for pathogens such as Escherichia coli and Staphylococcus aureus when treated with the compound . -
Anti-inflammatory Mechanisms :
Another study highlighted the anti-inflammatory effects of this compound through the suppression of NF-kB signaling pathways, which are critical in the inflammatory response. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Studies focusing on its bioavailability and metabolic pathways will be crucial for developing effective therapeutic agents. Additionally, exploring its synergistic effects with other compounds could enhance its efficacy and broaden its applications.
Propriétés
Numéro CAS |
71807-09-5 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H/t8-/m1/s1 |
Clé InChI |
HOOOPXDSCKBLFG-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1C(C#N)O)O |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](C#N)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C#N)O)O |
Key on ui other cas no. |
71807-09-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















